N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide
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Overview
Description
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and more
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide typically involves the reaction of 6-methyl-1,3-benzoxazole with 3-bromophenyl-2,2-diphenylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 2-METHYL-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]PROPANAMIDE
Uniqueness
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide stands out due to its unique structural features and the presence of the diphenylpropanamide moiety.
Properties
IUPAC Name |
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O2/c1-20-16-17-25-26(18-20)33-27(31-25)21-10-9-15-24(19-21)30-28(32)29(2,22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-19H,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGXFQCHEFXIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C(C)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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